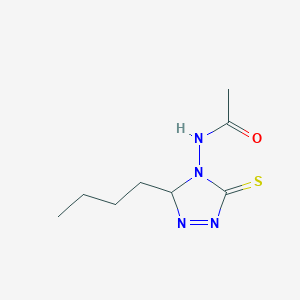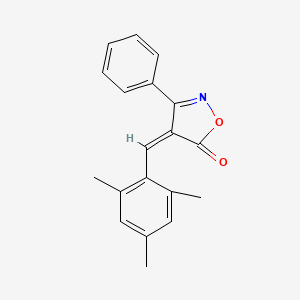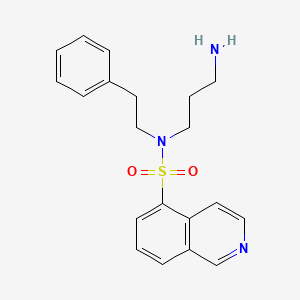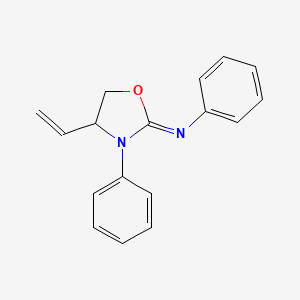![molecular formula C11H16N2O3 B12897985 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione CAS No. 6939-31-7](/img/structure/B12897985.png)
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with pyrrolidine derivatives. One common method includes the use of a base-catalyzed reaction where piperidine-2,6-dione is reacted with 2-bromoethyl pyrrolidine under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields N-oxides, while reduction with NaBH4 results in alcohol derivatives.
Applications De Recherche Scientifique
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A compound with a similar piperidine-2,6-dione structure, used in the treatment of multiple myeloma.
Thalidomide: Another related compound with a piperidine-2,6-dione core, known for its immunomodulatory effects.
Uniqueness
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
6939-31-7 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3/c14-9-5-8(6-10(15)12-9)7-11(16)13-3-1-2-4-13/h8H,1-7H2,(H,12,14,15) |
Clé InChI |
DZDYTSKLBQZULC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)
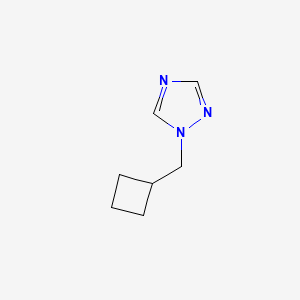
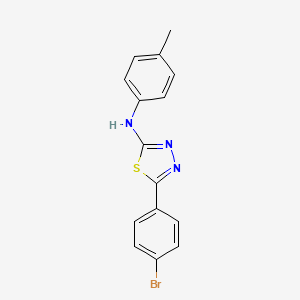
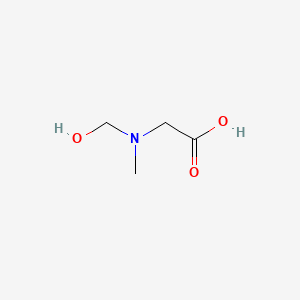
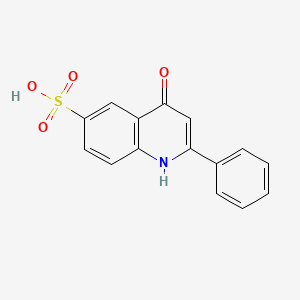

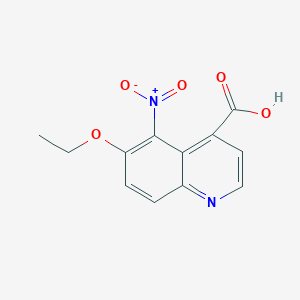
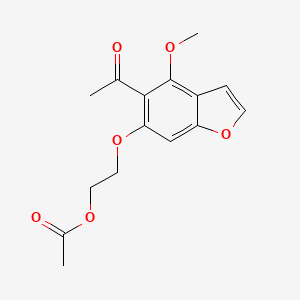
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
